molecular formula C24H28N4O2 B6050446 N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide

N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide

カタログ番号 B6050446
分子量: 404.5 g/mol
InChIキー: KKFPLTSNDFGXDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide, also known as QNZ-46, is a novel compound with potential therapeutic applications in various diseases. It is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation, immune response, and cell survival. QNZ-46 has been shown to inhibit the activation of NF-κB and its downstream targets, leading to the suppression of inflammatory responses and cancer cell growth.

作用機序

N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, growth factors, and microbial products, and regulates the expression of genes involved in immune and inflammatory responses, cell proliferation, and apoptosis. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide inhibits the activation of NF-κB by preventing the translocation of its subunits from the cytoplasm to the nucleus, where they bind to DNA and activate gene transcription.
Biochemical and Physiological Effects
N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has been shown to have several biochemical and physiological effects, including the suppression of cytokine production, the inhibition of cancer cell growth, and the modulation of immune responses. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, dendritic cells, and T cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, colon cancer, and leukemia. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has been shown to modulate immune responses by regulating the differentiation and function of T cells and dendritic cells.

実験室実験の利点と制限

N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition, its low toxicity, and its stability in biological fluids. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has been shown to be highly potent in inhibiting the activation of NF-κB, with an IC50 value of around 7 nM. It is also highly specific for NF-κB inhibition, with minimal effects on other signaling pathways. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has low toxicity in vitro and in vivo, with no significant adverse effects reported in animal studies. However, N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has some limitations for lab experiments, including its poor solubility in water and its limited bioavailability in vivo.

将来の方向性

N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has several potential future directions for research, including its optimization for clinical use, its combination with other therapies, and its application in other diseases. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has shown promising results in preclinical studies for various diseases, including cancer, autoimmune disorders, and inflammatory diseases. However, its clinical development has been limited by its poor solubility and bioavailability. Future research could focus on the development of N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide analogs with improved pharmacokinetic properties and the identification of novel drug delivery systems. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide could also be combined with other therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its therapeutic efficacy. Finally, N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide could be applied in other diseases, such as viral infections, neurodegenerative diseases, and metabolic disorders, where NF-κB plays a critical role.

合成法

The synthesis of N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide involves several chemical reactions, including the condensation of 2-quinolinecarboxaldehyde with N-methyl-nicotinamide, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 3-methylpiperidine-1-carboxylic acid chloride to form N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide. The overall yield of the synthesis is around 25%.

科学的研究の応用

N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, colon cancer, and leukemia. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, dendritic cells, and T cells.

特性

IUPAC Name

N-methyl-6-[(3-methylpiperidin-3-yl)methoxy]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-24(12-5-13-25-16-24)17-30-22-11-9-19(14-26-22)23(29)28(2)15-20-10-8-18-6-3-4-7-21(18)27-20/h3-4,6-11,14,25H,5,12-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFPLTSNDFGXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)COC2=NC=C(C=C2)C(=O)N(C)CC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。